5-MCA-NAT

Description

an mt1/MT2 receptor agonist

Properties

IUPAC Name |

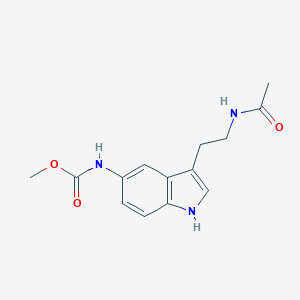

methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVHKLZCUEJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401560 | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190277-13-5 | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190277-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxycarbonylamino-N-acetyltryptamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycarbonylamino-N-acetyltryptamine (5-MC-NAT) is a tryptamine (B22526) derivative, structurally related to melatonin (B1676174), that has demonstrated significant physiological effects, particularly in the regulation of intraocular pressure (IOP). This technical guide provides a comprehensive overview of the known mechanism of action of 5-MC-NAT, detailing its molecular targets, signaling pathways, and functional outcomes. The information presented herein is synthesized from the available scientific literature to serve as a resource for researchers and professionals in drug development. While the complete pharmacological profile of 5-MC-NAT is still under investigation, this document consolidates the current understanding of its primary interactions with the MT2 melatonin receptor and the enzyme NRH:quinone reductase 2 (QR2), formerly known as the MT3 receptor.

Molecular Targets and Binding Affinity

5-MC-NAT has been identified to interact with at least two distinct molecular targets: the G protein-coupled melatonin receptor type 2 (MT2) and the enzyme NRH:quinone reductase 2 (QR2).

Melatonin Receptor Type 2 (MT2)

The primary mechanism for the well-documented hypotensive effects of 5-MC-NAT in the eye is its action at the MT2 receptor. In vivo studies have shown that the reduction in intraocular pressure induced by 5-MC-NAT is effectively blocked by the selective MT2 receptor antagonist, 4-phenyl-2-propionamidotetralin (4-P-PDOT), but not by the less selective antagonist luzindole.[1] This provides strong evidence for the involvement of the MT2 receptor in this physiological response.

To date, specific binding affinity (Ki) values for 5-MC-NAT at human or rodent MT1 and MT2 receptors have not been extensively reported in publicly available literature, representing a key area for future research.

NRH:Quinone Reductase 2 (QR2)

5-MC-NAT is a potent ligand for the enzyme QR2. This enzyme was previously referred to as the putative MT3 melatonin receptor. Quantitative data from radioligand binding assays have established the affinity of 5-MC-NAT for this target.

| Compound | Target | Tissue Source (Species) | Radioligand | Ki (nM) |

| 5-MC-NAT | QR2 (ML2 site) | Brain (Hamster) | 2-[¹²⁵I]MCA-NAT | 29.5 |

| Melatonin | QR2 (ML2 site) | Brain (Hamster) | 2-[¹²⁵I]MCA-NAT | 83.9 |

Table 1: Binding Affinity of 5-MC-NAT and Melatonin at QR2. Data extracted from a study characterizing the radioligand 2-[¹²⁵I]iodo-5-methoxycarbonylamino-N-acetyltryptamine.

Functional Activity and Signaling Pathways

The functional consequences of 5-MC-NAT binding to its molecular targets are multifaceted, leading to distinct downstream signaling events.

MT2 Receptor-Mediated Signaling

The MT2 receptor is a member of the Gi/o family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Although direct measurement of cAMP inhibition by 5-MC-NAT in a recombinant system expressing only MT2 receptors is not currently published, this is the presumed primary pathway for its effects on intraocular pressure.

Interestingly, one study in nonpigmented ciliary epithelial cells reported that 5-MC-NAT increased cAMP levels.[2] This suggests that the signaling outcome may be cell-type specific and could involve alternative pathways or interactions with other receptors in this particular tissue.

Diagram 1: Presumed MT2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled pathway expected from 5-MC-NAT binding to the MT2 receptor, leading to the inhibition of adenylyl cyclase.

QR2-Mediated Functional Activity

The interaction of 5-MC-NAT with QR2 has been shown to have a distinct functional outcome: the modulation of dopamine (B1211576) levels. In the developing chick retina, 5-MC-NAT increases endogenous dopamine.[3] This effect is proposed to occur through the reduction of dopamine quinone, thereby regenerating dopamine. This activity is remarkably potent.

| Compound | Functional Assay | System | Potency (-logEC50 M) |

| 5-MC-NAT | Increase in endogenous dopamine | Developing chick retina | 11.62 ± 0.34 |

Table 2: Functional Potency of 5-MC-NAT in Dopamine Modulation. Data from a study investigating the effect of 5-MC-NAT on dopamine levels in the developing chick retina.[3]

Diagram 2: QR2-Mediated Dopamine Regeneration. This diagram shows the proposed mechanism by which 5-MC-NAT binding to QR2 leads to the regeneration of dopamine from dopamine quinone.

In Vivo Effects: Regulation of Intraocular Pressure

The most well-characterized in vivo effect of 5-MC-NAT is its ability to lower intraocular pressure (IOP). This effect has been observed in both normal and glaucomatous mouse models, where it reduces IOP in a concentration-dependent manner.[1] The hypotensive effect is more pronounced in the glaucoma model.[1]

| Animal Model | Effect of 5-MC-NAT | Receptor Implicated |

| Control C57BL/6J Mice | Reduction in IOP | MT2 |

| Glaucomatous DBA/2J Mice | Reduction in IOP | MT2 |

Table 3: In Vivo Effects of 5-MC-NAT on Intraocular Pressure. Summary of findings from a study evaluating 5-MC-NAT in mouse models of normal and glaucomatous IOP.[1]

Experimental Protocols

The characterization of 5-MC-NAT's mechanism of action relies on a suite of standard and specialized pharmacological assays. Below are outlines of the key experimental protocols.

Radioligand Binding Assay (for QR2/MT3)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target.

Diagram 3: Workflow for Radioligand Binding Assay. A generalized workflow for determining the binding affinity of 5-MC-NAT.

Protocol Outline:

-

Membrane Preparation: Homogenize tissue (e.g., hamster brain) in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]MCA-NAT for QR2) and a range of concentrations of the unlabeled test compound (5-MC-NAT).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Intraocular Pressure Measurement

This protocol is used to assess the functional effect of 5-MC-NAT on IOP in animal models.

Protocol Outline:

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6J for normal IOP, DBA/2J for a glaucoma model).

-

Compound Administration: Administer 5-MC-NAT topically to the eye in a vehicle solution. A range of concentrations should be used to establish a dose-response relationship.

-

Anesthesia: Lightly anesthetize the animals before measurement to prevent movement.

-

IOP Measurement: Use a tonometer (e.g., TonoLab) to measure the IOP at specific time points after compound administration.

-

Antagonist Studies: To confirm receptor involvement, pre-treat a cohort of animals with a selective antagonist (e.g., 4-P-PDOT for MT2) before administering 5-MC-NAT and measure the IOP.

-

Data Analysis: Compare the IOP measurements between vehicle-treated, 5-MC-NAT-treated, and antagonist+5-MC-NAT-treated groups. Calculate the percentage reduction in IOP and determine the EC50 from the dose-response curve.

Functional Assays (cAMP and GTPγS)

These assays would be critical for elucidating the functional activity of 5-MC-NAT at the MT1 and MT2 receptors.

[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins upon agonist binding to a GPCR. An increase in [³⁵S]GTPγS binding indicates agonist activity.

cAMP Assay: This assay measures the intracellular concentration of cAMP. For Gi/o-coupled receptors like MT1 and MT2, an agonist is expected to decrease forskolin-stimulated cAMP levels.

Summary and Future Directions

5-Methoxycarbonylamino-N-acetyltryptamine is a pharmacologically active molecule with a dual mechanism of action. Its well-established role in reducing intraocular pressure is mediated through the MT2 melatonin receptor. Concurrently, it acts as a potent ligand for the enzyme QR2, through which it modulates dopamine levels.

Significant gaps remain in the complete characterization of 5-MC-NAT. Key areas for future research include:

-

Determination of Binding Affinities (Ki) at MT1 and MT2 Receptors: Quantifying the affinity of 5-MC-NAT for these receptors is essential to understand its selectivity profile.

-

In Vitro Functional Characterization at MT1 and MT2 Receptors: Performing GTPγS binding and cAMP inhibition assays using recombinant cell lines expressing only MT1 or MT2 receptors will clarify its potency (EC50) and efficacy (Emax) at these primary melatonin receptors.

-

Investigation of Phospholipase C (PLC) Activation: Determining whether 5-MC-NAT can activate PLC through any of its targets would provide a more complete picture of its signaling capabilities.

A thorough understanding of these missing pharmacological parameters will be crucial for the potential development of 5-MC-NAT or its analogues as therapeutic agents.

References

- 1. Effect of Melatonin and 5-Methoxycarbonylamino-N-Acetyltryptamine on the Intraocular Pressure of Normal and Glaucomatous Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The melatonin analog 5-MCA-NAT increases endogenous dopamine levels by binding NRH:quinone reductase enzyme in the developing chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]

5-MCA-NAT: A Technical Guide to its Function as a Melatonin Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a synthetic indoleamine and a recognized agonist of the melatonin (B1676174) receptor system. Structurally related to melatonin, it has been a subject of significant interest, primarily for its potent effects on intraocular pressure (IOP), suggesting its potential as a therapeutic agent for glaucoma. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its interactions with melatonin receptors MT1, MT2, and the putative MT3 receptor, now widely identified as the enzyme quinone reductase 2 (NQO2). This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.

Pharmacological Profile and Receptor Interaction

This compound exhibits a distinct profile as a melatonin agonist. While it interacts with the classical MT1 and MT2 receptors, its most noted and potent activity is associated with the MT3 binding site.

Interaction with MT1 and MT2 Receptors

This compound acts as a partial agonist at both MT1 and MT2 receptors. Its activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that are characteristic of melatonin itself, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The Role of the MT3 Receptor and Quinone Reductase 2 (NQO2)

The MT3 receptor has been a subject of considerable investigation and is now largely accepted to be the cytosolic enzyme NQO2. This compound is a potent ligand for this site.[1] However, there is ongoing research and some debate, as studies have suggested that the ocular hypotensive effects of this compound may persist even when NQO2 is inhibited, hinting at the possibility of another, yet-unidentified melatonin receptor subtype.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and provides a comparison with other key melatonin agonists. This allows for a clear assessment of its relative potency and selectivity.

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | NQO2 (MT3) Ki (nM) | MT1 EC50 (nM) (cAMP Assay) | MT2 EC50 (nM) (cAMP Assay) |

| This compound | Not Reported | Not Reported | Not Reported | ~440 | ~98 |

| Melatonin | ~0.08 | ~0.38 | ~24 | ~0.1 | ~0.1 |

| Ramelteon | ~0.014 | ~0.112 | ~2650 | Not Reported | Not Reported |

| Agomelatine | ~0.1 | ~0.1 | >10,000 | Not Reported | Not Reported |

| Tasimelteon | ~0.07 | ~0.03 | Not Reported | Not Reported | Not Reported |

Ki values represent the binding affinity, with lower values indicating a higher affinity. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay. Data compiled from multiple sources.[2][3]

Signaling Pathways

The interaction of this compound with melatonin receptors triggers specific intracellular signaling cascades.

MT1 and MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by this compound primarily involves the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.

NQO2 (MT3) Signaling and Dopamine (B1211576) Modulation

The signaling pathway for NQO2 is distinct from the GPCR-mediated pathways of MT1 and MT2. It is proposed that this compound's interaction with NQO2 in the retina leads to an increase in endogenous dopamine levels. This is thought to occur through the reduction of dopamine quinone, a toxic metabolite, back to dopamine.[4] This increase in dopamine may then act on dopamine receptors to influence aqueous humor dynamics and reduce IOP.

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for melatonin receptors.

Protocol:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the receptor of interest (e.g., CHO cells with human MT1 or MT2) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., 2-[125I]-iodomelatonin) and a range of concentrations of the unlabeled competitor, this compound.[5][6] A parallel incubation with a high concentration of a non-specific ligand is performed to determine non-specific binding.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of this compound at the MT1 and MT2 receptors by quantifying its effect on cAMP levels.

Protocol:

-

Cell Culture: Cells expressing the MT1 or MT2 receptor are cultured in appropriate media.

-

Stimulation: The cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.[7]

-

Agonist Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This in vivo assay assesses the physiological effect of this compound on IOP. New Zealand white rabbits are a commonly used model.

Protocol:

-

Animal Acclimation: Rabbits are acclimated to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated tonometer, such as a Tono-Pen.[8][9] A topical anesthetic is typically applied before measurement.

-

Drug Administration: A precise volume of the this compound formulation (or vehicle control) is administered topically to one eye.

-

Post-Treatment IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., hourly) for several hours after drug administration.[10][11]

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The data is analyzed to determine the magnitude and duration of the IOP-lowering effect of this compound.

Conclusion

This compound is a multifaceted melatonin agonist with a complex pharmacological profile. Its potent IOP-lowering effects, likely mediated through a combination of actions at MT2 and the NQO2 enzyme, make it a valuable tool for ophthalmic research and a potential candidate for the development of novel anti-glaucoma therapies. Further research is warranted to fully elucidate the specific contributions of each receptor and signaling pathway to its overall physiological effects and to establish its complete binding affinity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this and other related compounds.

References

- 1. This compound does not act through NQO2 to reduce intraocular pressure in New-Zealand white rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The melatonin analog this compound increases endogenous dopamine levels by binding NRH:quinone reductase enzyme in the developing chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of rabbit intraocular pressure with the Tono-Pen [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Effect of this compound, a putative melatonin MT3 receptor agonist, on intraocular pressure in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT): A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent melatonin (B1676174) receptor ligand. The document details its mechanism of action, experimental protocols, and quantitative pharmacological data, offering a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and Pharmacological Profile

5-methoxycarbonylamino-N-acetyltryptamine (this compound) is a synthetic analog of melatonin that has been primarily investigated for its effects on intraocular pressure (IOP). It is recognized as a potent agonist at the putative melatonin MT3 receptor, which has been identified as the enzyme quinone reductase 2 (NQO2).[1][2] While showing a high affinity for the MT3 receptor, its binding affinity for the classical melatonin receptors, MT1 and MT2, is significantly lower, indicating a degree of selectivity.[1]

The primary therapeutic potential of this compound lies in its ability to reduce intraocular pressure, a key factor in the management of glaucoma.[3][4] Studies in animal models, including rabbits and glaucomatous monkeys, have demonstrated a significant and sustained reduction in IOP following topical administration of this compound.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | MT1 | >10,000 | Human | [1] |

| This compound | MT2 | >10,000 | Human | [1] |

| This compound | MT3 (NQO2) | Low Nanomolar | Human | [1] |

| Melatonin | MT1 | 0.08 | Human | [1] |

| Melatonin | MT2 | 0.383 | Human | [1] |

| Melatonin | MT3 (NQO2) | 24 | Hamster | [1] |

Note: Specific Ki values for this compound at MT1 and MT2 receptors are not extensively reported, with literature indicating values greater than 10,000 nM, highlighting its selectivity for the MT3 receptor. One study reported a 550-fold greater affinity of this compound for MT3 over MT1 and MT2 receptors.[1]

Table 2: In Vivo Efficacy - Reduction of Intraocular Pressure (IOP)

| Animal Model | Drug/Concentration | Route of Administration | Maximum IOP Reduction | Duration of Effect | Reference |

| Glaucomatous Monkey | This compound (2%) | Topical | 19% (Day 5) | At least 18 hours | [3][4] |

| New Zealand White Rabbit | This compound (100 µM in CMC) | Topical | 30.27% | ~7 hours | |

| Glaucomatous Mice | This compound | Topical | Concentration-dependent reduction | Sustained | [5] |

Table 3: Functional Activity (EC50/IC50)

| Assay | Target | Compound | Value | Units | Reference |

| Dopamine Level Increase | QR2 | This compound | -logEC50 = 11.62 ± 0.34 | M | |

| Dopamine Level Inhibition | QR2 | Benzo[e]pyrene | -logIC50 = 7.4 ± 0.28 | M |

Synthesis of this compound

A potential synthetic pathway starting from N-acetylserotonin is outlined below. N-acetylserotonin serves as a key intermediate in the biosynthesis of melatonin.

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

-

N-acetylserotonin

-

Dimethyl sulfate (B86663) or other suitable methylating agent

-

Boron tribromide (BBr3) or other suitable demethylating agent

-

Methyl chloroformate

-

Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

-

Bases (e.g., Pyridine, Triethylamine)

-

Reagents for workup and purification (e.g., Sodium bicarbonate, Magnesium sulfate, Silica (B1680970) gel)

Procedure:

-

Step 1: Methylation of N-acetylserotonin to Melatonin. N-acetylserotonin is methylated at the 5-hydroxy position to yield melatonin. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a base.

-

Step 2: Demethylation of Melatonin. The methoxy (B1213986) group of melatonin is demethylated to yield N-acetyl-5-hydroxytryptamine. This can be accomplished using a demethylating agent such as boron tribromide.

-

Step 3: Carbomethoxylation. The hydroxyl group of N-acetyl-5-hydroxytryptamine is reacted with methyl chloroformate in the presence of a base to form the methoxycarbonylamino group, yielding the final product, this compound.

-

Purification. The crude product is purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain pure this compound. Characterization of the final product should be performed using methods like NMR and mass spectrometry.

Radioligand Binding Assay for Melatonin Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for MT1, MT2, and NQO2.

Materials:

-

Cell membranes expressing the target receptor (MT1, MT2, or NQO2)

-

Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-melatonin, or a specific NQO2 radioligand)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well plates

-

Filtration apparatus and glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the receptor of interest.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Intraocular Pressure in Rabbits

This protocol describes the measurement of IOP in rabbits following topical administration of this compound.

Materials:

-

New Zealand White rabbits

-

This compound solution in an appropriate vehicle

-

Tonometer (e.g., Tono-Pen, rebound tonometer)

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

Procedure:

-

Animal Acclimatization: Acclimate the rabbits to the experimental procedures to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement: Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes using a calibrated tonometer.

-

Drug Administration: Instill a single drop of the this compound solution into one eye (the contralateral eye serves as a control and receives the vehicle).

-

IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., every hour for the first 6-8 hours, and then at longer intervals) post-instillation.

-

Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

Signaling Pathways

This compound exerts its biological effects primarily through the melatonin receptor system. The classical melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The putative MT3 receptor, now widely accepted to be the enzyme quinone reductase 2 (NQO2), has a distinct signaling mechanism.

Conclusion

This compound is a valuable pharmacological tool for studying the melatonin receptor system, particularly the role of the MT3 receptor/NQO2 enzyme. Its potent IOP-lowering effects suggest its potential as a therapeutic agent for glaucoma. This technical guide provides a foundational resource for researchers interested in further exploring the synthesis, pharmacology, and therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its mechanism of action and to establish its clinical utility.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacology and Toxicology of 5-MCA-NAT

Abstract

5-Methoxycarbonylamino-N-acetyltryptamine (this compound) is a potent melatonin (B1676174) analogue that has garnered significant interest for its distinct pharmacological profile, primarily as a selective agonist for the putative MT₃ melatonin receptor.[1][2] Initially explored for its role in regulating intraocular pressure (IOP), its mechanism of action has been a subject of extensive research, particularly concerning the relationship between the MT₃ binding site and the enzyme quinone reductase 2 (NQO2).[3][4] This document provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways. Toxicological assessments have consistently demonstrated a favorable safety profile, especially in topical ophthalmic formulations, where no significant adverse ocular or systemic side effects have been observed.[2][5][6]

Pharmacology

The primary pharmacological effect of this compound is its ability to reduce intraocular pressure (IOP), making it a compound of interest for glaucoma treatment.[7][8] Its actions are mediated primarily through the putative MT₃ melatonin receptor, a site whose identity has been debated but is functionally distinct from the well-characterized MT₁ and MT₂ receptors.

Mechanism of Action

This compound is classified as a selective MT₃ receptor agonist.[1][8] The MT₃ binding site was once thought to be identical to the enzyme NRH:quinone reductase 2 (NQO2).[3][4] However, studies have demonstrated that the IOP-lowering effect of this compound is not mediated by NQO2, suggesting the existence of a distinct MT₃ receptor.[3] In rabbit eyes, experiments using NQO2 inhibitors and siRNA silencing concluded that the ocular hypotensive action of this compound is independent of NQO2 activity.[3]

In the eye, the proposed mechanism for IOP reduction involves the modulation of aqueous humor dynamics.[8] It is believed that activation of MT₃ receptors by this compound may reduce the formation of aqueous humor, leading to a decrease in pressure.[7]

Interestingly, in the developing chick retina, this compound has been shown to increase endogenous dopamine (B1211576) levels by binding to the NQO2 enzyme.[4] This action suggests that this compound can interact with NQO2, but this interaction is not responsible for its primary ocular hypotensive effects.[3][4]

Pharmacodynamics

The most significant pharmacodynamic effect of this compound is the robust reduction of IOP in both normotensive and glaucomatous animal models.[2][6]

-

In Glaucomatous Monkeys: Twice-daily topical administration of a 2% this compound solution for five days resulted in a significant and progressively enhanced reduction in IOP.[2] The maximum IOP reduction was 10% (4.0 mmHg) on day 1, 15% (5.6 mmHg) on day 3, and 19% (7.0 mmHg) on day 5.[2][5] The effect was observed to last for at least 18 hours after administration.[2]

-

In Rabbits: Topical application of this compound (100 µM) in various formulations produced a clear reduction in IOP.[6][8] When combined with a 0.5% medium viscosity carboxymethyl cellulose (B213188) (CMC) bioadhesive polymer, the maximum IOP reduction reached 30.27%, with the effect lasting for approximately 7 hours.[6] Another formulation using 1.43% propylene (B89431) glycol (PG) in PBS achieved a 28.11% reduction in IOP, also lasting about 7 hours.[8]

-

In Glaucomatous Mice: Both melatonin and this compound were found to reduce IOP in a concentration-dependent manner and could halt the progression of IOP increase in the glaucomatous DBA/2J mouse model.[9]

The hypotensive effects of this compound may complement those of other anti-glaucoma drugs like timolol (B1209231) and brimonidine, suggesting a different mechanism of action.[10]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data related to the pharmacological activity of this compound.

| Parameter | Value | Species/Model | Tissue/Assay | Source |

| IOP Reduction (Max) | 19% (7.0 ± 1.1 mmHg) | Monkey (glaucomatous) | In vivo, topical 2% solution | [2][5] |

| IOP Reduction (Max) | 30.27% | Rabbit (normotensive) | In vivo, topical w/ CMC 0.5% | [6] |

| IOP Reduction (Max) | 28.11 ± 2.0% | Rabbit (normotensive) | In vivo, topical w/ PG 1.43% | [8] |

| Dopamine Increase (-logEC₅₀) | 11.62 ± 0.34 M | Chick | Retina (ex vivo) | [4] |

| IOP Reduction (EC₅₀) | Not specified for this compound | Mouse (glaucomatous) | In vivo | [9] |

Toxicology and Safety Profile

Across multiple studies, this compound has demonstrated a favorable safety and tolerability profile, particularly for topical ophthalmic use.

-

In Vivo Studies: In a 5-day study involving twice-daily administration to glaucomatous monkey eyes, no adverse ocular or systemic side effects were observed.[2][5] Similarly, studies in rabbits using various formulations, including those with mucoadhesive polymers, showed good in vivo tolerance.[6][8]

-

In Vitro Cytotoxicity: Formulations of this compound were tested on human corneal-limbal epithelial (HCLE) cells and normal human conjunctival cells.[6][8] Ophthalmic formulations using propylene glycol at concentrations up to 10% did not show cytotoxicity.[8] All tested formulations with cellulose derivatives also demonstrated good in vitro tolerance.[6]

To date, specific quantitative toxicity values such as LD₅₀ have not been reported in the reviewed literature, which focuses primarily on local ocular administration. The consensus is that this compound is well-tolerated on the ocular surface.[6][8]

Key Experimental Protocols

IOP Reduction in Glaucomatous Monkey Eyes

-

Objective: To evaluate the effect of topical this compound on IOP in a primate model of glaucoma.[2]

-

Animal Model: Eight cynomolgus monkeys (Macaca fascicularis) with laser-induced unilateral glaucoma.[2]

-

Test Substance: this compound (2%) ophthalmic solution. A vehicle solution was used as a control.[2]

-

Administration: One 25 µL drop was applied topically to the glaucomatous eye twice daily (9:30 a.m. and 3:30 p.m.) for five consecutive days.[2]

-

Measurements: IOP was measured hourly for 6 hours following the morning dose on a baseline day, a vehicle-treated day, and on treatment days 1, 3, and 5.[2]

-

Endpoint: Change in IOP from baseline and compared to vehicle treatment.[2]

NQO2 Involvement in IOP Reduction in Rabbits

-

Objective: To determine if the IOP-lowering effect of this compound is mediated by the enzyme NQO2.[3]

-

Animal Model: New Zealand White rabbits.[3]

-

Methodology: The study compared the ability of this compound to modify IOP against that of several known substrates and inhibitors of NQO2. Additionally, the effect of this compound on IOP was determined after NQO2 was silenced using a specific siRNA.[3]

In Vitro Cytotoxicity Assessment

-

Objective: To evaluate the ocular tolerance of this compound formulations.[6][8]

-

Cell Lines: Human corneal-limbal epithelial (HCLE) cells and/or normal human conjunctival cells.[6][8]

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability after exposure to the formulations for a specified contact time (e.g., 15 minutes).[6][8]

-

Endpoint: Cell viability percentage relative to untreated controls. Formulations that do not significantly reduce cell viability are considered non-cytotoxic and well-tolerated.[8]

Logical Relationships and Mechanistic Insights

The understanding of this compound's mechanism has evolved. The relationship between the MT₃ receptor and the NQO2 enzyme is a critical point of discussion in its pharmacology.

Conclusion

This compound is a selective MT₃ receptor agonist with a potent ocular hypotensive effect, demonstrating its potential for treating glaucoma. Its mechanism of action for IOP reduction is independent of the NQO2 enzyme, pointing to a distinct melatonin receptor target in the eye. The compound exhibits an excellent safety profile in preclinical models with no significant local or systemic toxicity noted upon topical administration. Further research is warranted to fully elucidate the structure of the MT₃ receptor and to translate these promising preclinical findings into clinical applications for ocular hypertension and glaucoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of this compound, a putative melatonin MT3 receptor agonist, on intraocular pressure in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound does not act through NQO2 to reduce intraocular pressure in New-Zealand white rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The melatonin analog this compound increases endogenous dopamine levels by binding NRH:quinone reductase enzyme in the developing chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ophthalmic formulations of the intraocular hypotensive melatonin agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Melatonin and 5-Methoxycarbonylamino-N-Acetyltryptamine on the Intraocular Pressure of Normal and Glaucomatous Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

5-MCA-NAT's Binding Affinity for the MT3 Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) for the melatonin (B1676174) MT3 receptor, which has been identified as the enzyme quinone reductase 2 (QR2). This document consolidates quantitative data, details experimental methodologies, and visualizes the associated signaling pathway to serve as a critical resource for researchers in pharmacology and drug development.

Core Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for the MT3 receptor (QR2) has been determined through various assays. The following table summarizes the key quantitative data available in the literature.

| Ligand | Assay Type | System | Parameter | Value | Reference |

| This compound | In cellulo inhibition | Human QR2 | IC50 | 102 ± 21 nM | [1] |

| This compound | In vitro inhibition | Human QR2 | IC50 | 32 ± 3 nM | [1] |

| This compound | Functional Assay (Dopamine Level Increase) | Chick Retina | -logEC50 | 11.62 ± 0.34 M | [2] |

It is noteworthy that this compound exhibits a 550-fold greater affinity for the MT3 receptor over the MT1 and MT2 receptor subtypes, and it acts as an inhibitor of QR2.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at the MT3/QR2 receptor involves specific and rigorous experimental protocols.

Radioligand Binding Assay (Hypothetical Detailed Protocol)

While a specific, detailed protocol for this compound binding to MT3 is not fully available, a standard competitive radioligand binding assay would be employed. The following is a representative protocol based on common practices for determining the binding affinity of ligands to QR2.

Objective: To determine the inhibition constant (Ki) of this compound for the MT3 receptor (QR2) using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-labeled or [¹²⁵I]-labeled melatonin or a specific MT3 ligand.

-

Competitor: this compound.

-

Receptor Source: Homogenates of cells or tissues expressing QR2 (e.g., Chinese Hamster Ovary (CHO) cells stably expressing human QR2).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing QR2 are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains a fixed amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro and In Cellulo Inhibition Assays

The IC50 values for this compound were determined using both in vitro and in cellulo assays.[1]

-

In Vitro Assay: This likely involved purified recombinant human QR2 enzyme. The assay would measure the enzymatic activity of QR2 in the presence of varying concentrations of this compound to determine the concentration that inhibits 50% of the enzyme's activity.

-

In Cellulo Assay: This would be performed using whole cells expressing QR2. The cells would be treated with varying concentrations of this compound, and the intracellular QR2 activity would be measured to determine the IC50.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the MT3 receptor (QR2) is linked to a specific signaling pathway that results in the modulation of dopamine (B1211576) levels.

Caption: Signaling pathway of this compound via the MT3 receptor (QR2).

The binding of this compound to QR2 is believed to trigger the reduction of dopamine quinone back to dopamine, thereby increasing endogenous dopamine levels.[2] This increase in dopamine can then lead to downstream cellular effects, such as the modulation of cAMP levels.

Experimental Workflow for Functional Assay

The following diagram illustrates the workflow for a functional assay to measure the effect of this compound on dopamine levels.

Caption: Workflow for determining the functional potency of this compound.

Concluding Remarks and Future Directions

This compound is a potent ligand for the MT3 receptor, which has been identified as the enzyme quinone reductase 2. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of this receptor. The ability of this compound to modulate dopamine levels through its interaction with QR2 opens up avenues for therapeutic interventions in various neurological and physiological conditions.

However, it is important to note that some studies suggest the effects of this compound on intraocular pressure may not be solely mediated by QR2, hinting at the possibility of another, yet unidentified, melatonin receptor.[3] Further research is warranted to fully elucidate the complete mechanism of action of this compound and to explore its full therapeutic potential.

References

- 1. X-ray structural studies of quinone reductase 2 nanomolar range inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The melatonin analog this compound increases endogenous dopamine levels by binding NRH:quinone reductase enzyme in the developing chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound does not act through NQO2 to reduce intraocular pressure in New-Zealand white rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-MCA-NAT in the Regulation of Intraocular Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a leading cause of irreversible blindness worldwide. The quest for novel therapeutic agents that effectively lower IOP with minimal side effects is a central focus of ophthalmic drug development. 5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent and selective agonist for the putative melatonin (B1676174) MT3 receptor, has emerged as a promising candidate for the management of ocular hypertension. This technical guide provides a comprehensive overview of the current understanding of this compound's role in IOP regulation, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to elucidate its effects.

Introduction

Melatonin and its analogs have been investigated for their potential to regulate intraocular pressure.[1] this compound, a synthetic analog of melatonin, has demonstrated significant ocular hypotensive effects in various animal models.[2][3][4] Its primary mechanism is believed to be mediated through the putative MT3 melatonin receptor, a target distinct from the well-characterized MT1 and MT2 receptors.[5] This guide delves into the molecular pathways and physiological responses elicited by this compound in the eye, providing a foundational resource for researchers and clinicians interested in its therapeutic potential for glaucoma.

Mechanism of Action

The primary mechanism by which this compound is thought to reduce intraocular pressure involves its interaction with the ciliary body, the primary site of aqueous humor production. The proposed signaling cascade is initiated by the activation of the putative MT3 melatonin receptor.

Melatonin Receptor Signaling in the Ciliary Body

Upon binding to the putative MT3 receptor on the non-pigmented ciliary epithelial (NPE) cells, this compound triggers a signaling cascade that deviates from the canonical melatonin receptor pathway. Instead of inhibiting adenylyl cyclase, it leads to an increase in intracellular cyclic AMP (cAMP) .[5] This elevated cAMP level is then associated with a reduction in chloride efflux from the NPE cells.[5][6] Since water transport follows ion movement to form aqueous humor, this decrease in ion flow results in reduced aqueous humor production and consequently, a lowering of IOP.[5][6]

Downregulation of Carbonic Anhydrases

A key downstream effect of this compound administration is the downregulation of carbonic anhydrase (CA) expression, specifically CA-II and CA-XII, in the ciliary epithelium. Carbonic anhydrases are crucial enzymes in the production of bicarbonate ions, a major driver of aqueous humor secretion. By reducing the expression of these enzymes, this compound further contributes to the suppression of aqueous humor formation, leading to a sustained IOP-lowering effect.

Potential Involvement of the Trabecular Meshwork and RhoA/ROCK Pathway

While the primary effect of this compound appears to be on aqueous humor inflow, the trabecular meshwork (TM) is the principal site of aqueous humor outflow and a key target for many glaucoma medications. The RhoA/ROCK signaling pathway is a critical regulator of TM cell contractility and extracellular matrix deposition, with ROCK inhibitors being an established class of IOP-lowering drugs.[7][8] At present, there is no direct evidence linking this compound to the modulation of the RhoA/ROCK pathway in the trabecular meshwork. However, given the complex interplay of signaling pathways in IOP regulation, a potential indirect influence cannot be ruled out and warrants further investigation.

Quantitative Data on IOP Reduction

Preclinical studies have consistently demonstrated the efficacy of this compound in lowering IOP in various animal models. The following tables summarize the key quantitative findings.

| Animal Model | Drug Concentration and Formulation | Maximum IOP Reduction | Duration of Effect | Reference |

| Glaucomatous Monkey (Macaca fascicularis) | 2% this compound, topical drops | 19% (7.0 ± 1.1 mmHg) | At least 18 hours | [2] |

| Normotensive Rabbit (New Zealand White) | 100 µM this compound in 1.43% Propylene Glycol/PBS | 28.11 ± 2.0% | Approximately 7 hours | [3] |

| Glaucomatous Mice (DBA/2J) | Not specified | Significant reduction, prevented IOP progression | Not specified | [1] |

| Normotensive Mice (C57BL/6J) | Not specified | 19.4 ± 3.7% | Not specified | [1] |

Table 1: Summary of this compound Efficacy in Animal Models

| Day of Treatment | Maximum IOP Reduction (mean ± SEM) | Percentage Reduction |

| Day 1 | 4.0 ± 0.5 mmHg | 10% |

| Day 3 | 5.6 ± 0.8 mmHg | 15% |

| Day 5 | 7.0 ± 1.1 mmHg | 19% |

Table 2: Enhanced Ocular Hypotensive Effect of this compound with Repeated Dosing in Glaucomatous Monkey Eyes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on IOP.

Laser-Induced Glaucoma Model in Monkeys

-

Animal Model: Cynomolgus monkeys (Macaca fascicularis).

-

Procedure:

-

Anesthetize the monkey.

-

Use an argon laser to photocoagulate the trabecular meshwork.

-

Repeat treatments as necessary to achieve a stable elevation in IOP.

-

Monitor IOP regularly using a calibrated pneumatonometer.

-

Tonometry in Rabbits and Monkeys

-

Instrument: Tono-Pen XL or a rebound tonometer.

-

Procedure:

-

Apply a topical anesthetic to the cornea.

-

Gently hold the animal's eyelids open.

-

Lightly touch the tonometer probe to the central cornea to obtain an IOP reading.

-

Take multiple readings and average them for accuracy.

-

Immunohistochemistry for Carbonic Anhydrase in Rabbit Ciliary Body

-

Tissue Preparation:

-

Euthanize the rabbit and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde.

-

Cryoprotect the tissue in sucrose (B13894) solutions of increasing concentrations.

-

Embed the tissue in OCT compound and freeze.

-

Cut thin sections (e.g., 10 µm) using a cryostat.

-

-

Staining Protocol:

-

Wash sections in Phosphate-Buffered Saline (PBS).

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).[9]

-

Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.[9]

-

Incubate with the primary antibody (e.g., rabbit anti-carbonic anhydrase II/IV) diluted in blocking solution overnight at 4°C.[10]

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC) for 1-2 hours at room temperature.[10]

-

Wash sections in PBS.

-

Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize using a fluorescence or confocal microscope.

-

Real-Time Quantitative PCR (RT-qPCR) for Carbonic Anhydrase Expression

-

RNA Extraction:

-

Dissect the ciliary body from rabbit eyes.

-

Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers.

-

-

qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (CA-II, CA-XII) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound in non-pigmented ciliary epithelial cells.

Caption: General experimental workflow for investigating the effects of this compound on IOP.

Caption: Hypothetical involvement of this compound in the trabecular meshwork outflow pathway.

Conclusion and Future Directions

This compound has demonstrated robust IOP-lowering efficacy in preclinical models, primarily through a novel mechanism involving the putative MT3 receptor in the ciliary body, leading to reduced aqueous humor production via cAMP-mediated signaling and downregulation of carbonic anhydrases. This distinct mechanism of action presents an attractive profile for a potential new class of glaucoma therapeutic.

Future research should focus on several key areas. Firstly, the definitive identification and characterization of the MT3 receptor are paramount. Secondly, a more in-depth investigation into the potential effects of this compound on the trabecular meshwork and the RhoA/ROCK pathway is warranted to fully understand its complete pharmacological profile. Finally, while no clinical trial data is currently available, the promising preclinical findings strongly support the progression of this compound into human studies to evaluate its safety and efficacy in patients with ocular hypertension and glaucoma. The development of novel formulations to optimize its ocular bioavailability and duration of action will also be crucial for its clinical translation.[3][4]

References

- 1. Effect of Melatonin and 5-Methoxycarbonylamino-N-Acetyltryptamine on the Intraocular Pressure of Normal and Glaucomatous Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a putative melatonin MT3 receptor agonist, on intraocular pressure in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ophthalmic formulations of the intraocular hypotensive melatonin agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Melatonin receptors trigger cAMP production and inhibit chloride movements in nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sevenhillsbioreagents.com [sevenhillsbioreagents.com]

- 10. Immunohistochemical demonstration of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on 5-MCA-NAT and its Potential Role in Glaucoma Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). Current therapeutic strategies primarily focus on lowering IOP. This whitepaper delves into the foundational research surrounding 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a potent melatonin (B1676174) analog, and its significant potential as a novel therapeutic agent for glaucoma. Through a comprehensive review of preclinical studies, this document outlines the IOP-lowering efficacy of this compound, explores its proposed mechanisms of action, details experimental protocols, and presents key quantitative data in a structured format to facilitate scientific evaluation and future drug development efforts.

Introduction: The Therapeutic Promise of this compound in Glaucoma

Melatonin, a neurohormone primarily known for regulating circadian rhythms, has been shown to influence IOP. This has led to the investigation of melatonin analogs, such as this compound, as potential ocular hypotensive agents. This compound has demonstrated a significant ability to reduce IOP in various animal models, suggesting its potential as a future treatment for glaucoma. This document provides a detailed overview of the fundamental research that establishes the basis for its further investigation and development.

Efficacy in Lowering Intraocular Pressure: A Review of Preclinical Data

Multiple studies have consistently demonstrated the potent IOP-lowering effects of this compound in different animal models.

Studies in Glaucomatous Monkeys

In a significant study using a laser-induced unilateral glaucoma model in cynomolgus monkeys, topical application of 2% this compound twice daily for five consecutive days resulted in a progressive and significant reduction in IOP. The maximum IOP reduction was observed to increase with repeated dosing, reaching a 19% decrease by day five. Importantly, no adverse ocular or systemic side effects were noted during the treatment period.

Investigations in Rabbits

New Zealand white rabbits have also been extensively used to evaluate the ocular hypotensive effects of this compound. Studies have shown a clear reduction in IOP following topical application. Furthermore, research has focused on enhancing the bioavailability and duration of action of this compound through the use of mucoadhesive polymers in its formulation. For instance, a formulation containing 0.5% medium viscosity carboxymethyl cellulose (B213188) (CMC) demonstrated the most significant IOP reduction of 30.27%.

Research in Glaucomatous Mice

In glaucomatous DBA/2J mice, both melatonin and this compound were effective in reducing IOP in a concentration-dependent manner. The hypotensive effects were more pronounced in the glaucomatous mice compared to control animals. This research also indicated that this compound could halt the progression of IOP increase in this glaucoma model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of Topical this compound (2%) on Intraocular Pressure in Glaucomatous Monkey Eyes

| Treatment Day | Maximum IOP Reduction (mean ± SEM) | Percentage IOP Reduction |

| Day 1 | 4.0 ± 0.5 mmHg | 10% |

| Day 3 | 5.6 ± 0.8 mmHg | 15% |

| Day 5 | 7.0 ± 1.1 mmHg | 19% |

Table 2: Enhanced Hypotensive Effect of this compound (100 µM) with Mucoadhesive Polymers in Rabbits

| Formulation Vehicle | Maximum IOP Reduction (%) |

| PBS | 18.11 ± 1.07 |

| CMC-1 (low viscosity) 0.5% | 13.80 ± 1.40 |

| CMC-2 (medium viscosity) 0.5% | 30.27 ± 1.49 |

| HPMC 0.3% | 15.68 ± 1.20 |

Table 3: Comparative IOP Reduction by Melatonin and this compound in Control and Glaucomatous Mice

| Compound | Animal Model | IOP Reduction (%) |

| Melatonin | Control (C57BL/6J) | 19.4 ± 3.7 |

| Melatonin | Glaucomatous (DBA/2J) | 32.6 ± 6.0 |

| This compound | Glaucomatous (DBA/2J) | Effective reduction and halted IOP progression |

Proposed Mechanism of Action

The precise mechanism by which this compound lowers IOP is still under investigation, but it is believed to be mediated through melatonin receptors.

Role of Melatonin Receptors

Initially, this compound was considered a selective agonist for the putative MT3 melatonin receptor. However, subsequent research has suggested a more complex interaction with melatonin receptors. Studies in mice indicate that the hypotensive effects of this compound are blocked by the MT2 receptor antagonist 4-phenyl-2-propionamidotetralin (4-P-PDOT), suggesting an involvement of the MT2 receptor.

Interestingly, research in New Zealand white rabbits has shown that the IOP-lowering effect of this compound is not mediated by the enzyme quinone reductase 2 (NQO2), which was previously thought to be the MT3 melatonin binding site. This finding points towards the existence of another, yet to be fully characterized, melatonin receptor that mediates this effect.

Interaction with Adrenergic System

This compound has also been shown to potentiate the ocular hypotensive effects of adrenergic receptor agents. Pretreatment with this compound enhanced the IOP reduction caused by both the β-adrenergic antagonist timolol (B1209231) and the α2-adrenergic agonist brimonidine (B1667796) in rabbits. This suggests an indirect action of this compound on adrenergic receptors, which could be significant for combination therapy in glaucoma.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the foundational research of this compound.

Animal Models

-

Glaucomatous Monkeys (Cynomolgus): Unilateral glaucoma was induced by laser photocoagulation of the trabecular meshwork. This model mimics the elevated IOP characteristic of human glaucoma.

-

Rabbits (New Zealand White): Normotensive rabbits were used to assess the baseline IOP-lowering effects and to evaluate different drug formulations.

-

Glaucomatous Mice (DBA/2J): This inbred strain spontaneously develops a form of pigmentary glaucoma with age, providing a genetic model of the disease. C57BL/6J mice were used as normotensive controls.

Drug Administration and IOP Measurement

-

Topical Administration: this compound was administered as a single drop (typically 25-50 µL) to the cul-de-sac of the eye.

-

Intraocular Pressure Measurement: IOP was measured using a calibrated tonometer (e.g., Tono-Pen, TonoLab) at various time points after drug instillation.

Receptor Antagonist Studies

To elucidate the receptor pharmacology, specific antagonists were used:

-

Luzindole: An MT1/MT2 receptor antagonist.

-

4-Phenyl-2-propionamidotetralin (4-P-PDOT): A selective MT2 receptor antagonist. These antagonists were administered prior to this compound to observe any blockade of the IOP-lowering effect.

Formulation Studies

-

Vehicle Preparation: this compound was dissolved in various vehicles, including phosphate-buffered saline (PBS), propylene (B89431) glycol (PG), and formulations containing mucoadhesive polymers like carboxymethyl cellulose (CMC) and hydroxypropylmethyl cellulose (HPMC).

-

In Vitro Cytotoxicity: The safety of the formulations was assessed using cell viability assays (e.g., MTT assay) on human corneal limbal epithelial cells

The Impact of 5-MCA-NAT on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) and its effects on aqueous humor dynamics. This compound, a putative agonist of the melatonin (B1676174) MT3 receptor, has demonstrated significant potential in modulating intraocular pressure (IOP), a key factor in the pathophysiology of glaucoma. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings: Reduction of Intraocular Pressure

The primary and most consistently reported effect of this compound on aqueous humor dynamics is a significant reduction in intraocular pressure. This has been observed across multiple preclinical models, including rabbits, monkeys, and mice.

Quantitative Data on Intraocular Pressure Reduction

The following table summarizes the key quantitative findings from in vivo studies investigating the IOP-lowering effects of this compound.

| Animal Model | Drug Concentration & Formulation | Dosing Regimen | Maximum IOP Reduction | Time to Maximum Effect | Study Reference |

| Glaucomatous Cynomolgus Monkeys | 2% this compound solution | One 25µL drop, twice daily for 5 days | 19% (7.0 ± 1.1 mmHg) on day 5 | 3 hours post-morning dose | [1][2] |

| Normotensive New Zealand White Rabbits | 100 µM this compound | Single topical application | 43% | Not Specified | [3] |

| Normotensive New Zealand White Rabbits | 100 µM this compound in 0.5% medium viscosity carboxymethyl cellulose | Single topical application | 30.27% | Not Specified | [4] |

| Normotensive New Zealand White Rabbits | This compound with 0.2% sodium hyaluronate | Single topical application | 39.1% | Not Specified | [4] |

| Glaucomatous DBA/2J Mice | Not Specified | Not Specified | Similar to melatonin (32.6% reduction) and prevented IOP progression | Not Specified |

Mechanism of Action: A Focus on Aqueous Humor Formation

The current body of evidence strongly suggests that the primary mechanism by which this compound reduces IOP is by decreasing the rate of aqueous humor formation by the ciliary epithelium. This is thought to occur through the modulation of ion transport, specifically the efflux of chloride ions from the non-pigmented ciliary epithelial (NPE) cells.

A study on rabbit ciliary non-pigmented epithelial cells demonstrated that this compound (100 µM) inhibited chloride efflux by 70 ± 7% of the control. This reduction in chloride movement across the ciliary epithelium is believed to decrease the osmotic gradient that drives water secretion into the posterior chamber, thereby reducing aqueous humor formation.

Interestingly, one study indicated that the long-term hypotensive effect of this compound may also be associated with the downregulation of carbonic anhydrase II and XII expression in rabbit ciliary epithelial cells[5]. Carbonic anhydrases are key enzymes in the production of bicarbonate ions, which are essential for aqueous humor secretion.

There is currently a lack of direct evidence from in vivo studies using techniques like fluorophotometry to quantify the precise reduction in aqueous humor flow rate induced by this compound. Furthermore, no significant effects on trabecular or uveoscleral outflow have been reported in the available literature.

Signaling Pathway of this compound in the Ciliary Epithelium

The signaling cascade initiated by this compound in the ciliary epithelium appears to be unique and deviates from the canonical pathways associated with melatonin receptors. The available evidence points to the involvement of the putative MT3 receptor, which is distinct from the enzyme quinone reductase 2 (NQO2).

Contrary to the typical Gi-coupled pathway of MT1 and MT2 receptors that leads to a decrease in cyclic AMP (cAMP), studies on rabbit non-pigmented ciliary epithelial cells suggest that this compound, along with melatonin, leads to an increase in intracellular cAMP levels. This elevated cAMP is then thought to modulate the activity of ion channels or transporters responsible for chloride efflux, although the precise downstream effectors have yet to be fully elucidated.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols employed in the study of this compound's effects on aqueous humor dynamics.

In Vivo Intraocular Pressure Measurement in Glaucomatous Monkeys

-

Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma are frequently used. This model mimics the elevated IOP characteristic of human glaucoma.

-

Drug Administration: A 25µL drop of 2% this compound solution is topically applied to the glaucomatous eye. A common dosing schedule is twice daily (e.g., 9:30 AM and 3:30 PM) for a period of 5 consecutive days[1][2].

-

IOP Measurement: IOP is measured using a calibrated pneumatonometer. Measurements are typically taken hourly for 6 hours following the morning dose on baseline, vehicle-treated, and treatment days[1][2].

-

Control Groups: A baseline day with no treatment and a vehicle-treated day are included to control for diurnal variations in IOP and any effects of the vehicle solution.

In Vitro Chloride Efflux Assay in Ciliary Epithelial Cells

-

Cell Culture: Immortalized rabbit non-pigmented ciliary epithelial (NPE) cells are cultured to confluence in a suitable medium (e.g., high glucose DMEM).

-

Chloride-Sensitive Dye Loading: The cells are loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), by incubation for several hours.

-

Experimental Procedure:

-

The cells are initially incubated in a high-chloride buffer to establish a baseline intracellular chloride concentration.

-

The high-chloride buffer is then replaced with a chloride-free buffer (with chloride substituted by an anion like nitrate) to induce chloride efflux.

-

The change in fluorescence of the dye, which is quenched by chloride, is monitored over time using a fluorometer to measure the rate of chloride efflux.

-

-

Drug Application: this compound is added to the chloride-free buffer at various concentrations to determine its effect on the rate of chloride efflux.

-

Data Analysis: The rate of change in fluorescence is used to calculate the rate of chloride efflux, and dose-response curves can be generated.

References

- 1. Effect of this compound, a putative melatonin MT3 receptor agonist, on intraocular pressure in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Involvement of melatonin MT(3) receptors in the regulation of intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to CAS Number 190277-13-5 (GR 135531)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 190277-13-5, scientifically known as 5-Methoxycarbonylamino-N-acetyltryptamine. This document consolidates available research on its chemical properties, pharmacological profile, mechanism of action, and experimental data. Detailed experimental protocols for key assays and a proposed synthetic pathway are included to support further research and development. The compound, also referred to as GR 135531 or 5-MCA-NAT, is a derivative of melatonin (B1676174) and has been investigated for its activity as a melatonin receptor agonist, with potential therapeutic applications in ophthalmology.

Chemical and Physical Properties

5-Methoxycarbonylamino-N-acetyltryptamine is a tryptamine (B22526) derivative with a molecular formula of C14H17N3O3 and a molecular weight of 275.31 g/mol .[1][2] It typically presents as an off-white or solid powder.[1][3] The compound's solubility has been reported as soluble in ethanol (B145695) and slightly soluble in methanol.[1][3][4] For research purposes, it is recommended to be stored at -20°C for long-term stability, where it can be stable for at least four years.[3][5]

| Property | Value | References |

| CAS Number | 190277-13-5 | [1][2][3][6] |

| Chemical Name | methyl (3-(2-acetamidoethyl)-1H-indol-5-yl)carbamate | [1][7] |

| Synonyms | GR 135531, this compound, MCA-NAT | [2][3][4] |

| Molecular Formula | C14H17N3O3 | [1][2][3] |

| Molecular Weight | 275.31 g/mol | [1][2] |

| Physical Appearance | Off-white solid | [1][3] |

| Solubility | Soluble in ethanol, slightly soluble in methanol | [1][3][4] |

| Storage | -20°C | [3][5] |

| Purity | ≥95% | [3][4] |

Pharmacology and Mechanism of Action

GR 135531 is recognized as a melatonin receptor agonist.[2][8] However, there is some discrepancy in the literature regarding its primary target. Some studies characterize it as a partial agonist of the high-affinity melatonin receptors MT1 and MT2, while others describe it as a high-affinity ligand for the MT3 binding site.[2][3] It is now widely accepted that the MT3 binding site is the enzyme quinone reductase 2 (QR2).[5]

Interaction with MT1 and MT2 Receptors

The primary signaling pathway for both MT1 and MT2 receptors involves their coupling to the Gαi/o subunit of heterotrimeric G-proteins.[1] Activation of these G protein-coupled receptors (GPCRs) by an agonist like GR 135531 leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP-responsive element-binding protein (CREB).[2]

In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors have demonstrated that GR 135531 inhibits forskolin-induced cAMP production.[3][4][5]

| Receptor Subtype | EC50 (cAMP Inhibition) | Cell Line | References |

| Human MT1 | 440 nM | CHO | [3][4][5] |

| Human MT2 | 98 nM | CHO | [3][4][5] |

Interaction with MT3 Receptor (Quinone Reductase 2)

Several sources identify GR 135531 as a potent agonist for the MT3 receptor.[2] This binding site has been identified as the cytosolic enzyme quinone reductase 2 (QR2).[5] The functional consequence of GR 135531 binding to QR2 is an area of ongoing research. One study in the developing chick retina demonstrated that this compound increases endogenous dopamine (B1211576) levels by acting on QR2.[9] This suggests a potential signaling mechanism where GR 135531 binding to QR2 modulates the levels of other neurotransmitters, which in turn could activate their respective signaling pathways.[9] However, a study in rabbits suggested that the intraocular pressure-lowering effect of this compound is not mediated by NQO2, indicating the potential existence of another melatonin receptor or a different mechanism of action in this tissue.[10]

Signaling Pathways

The signaling pathways modulated by GR 135531 are primarily dependent on the receptor it activates.

MT1/MT2 Receptor Signaling